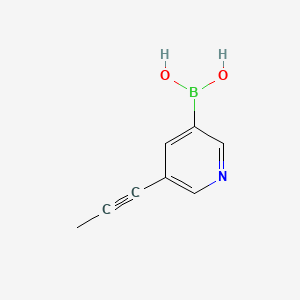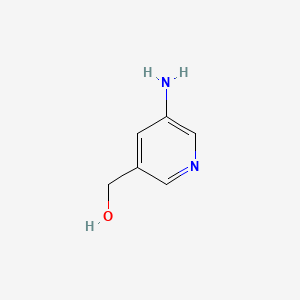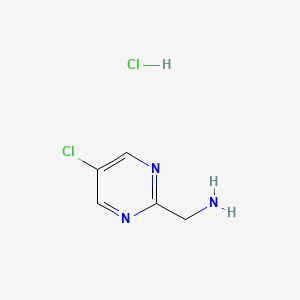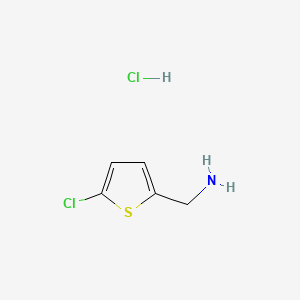
(R)-(1,4-Dioxan-2-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-(1,4-Dioxan-2-yl)methanamine hydrochloride” is a derivative of methylamine . Methylamine is an organic compound with a formula of CH3NH2. This colorless gas is a derivative of ammonia, but with one hydrogen atom being replaced by a methyl group . It is the simplest primary amine . Methylamine is sold as a solution in methanol, ethanol, tetrahydrofuran, or water, or as the anhydrous gas in pressurized metal containers .
Synthesis Analysis
Methylamine, the base compound of “®-(1,4-Dioxan-2-yl)methanamine hydrochloride”, can be synthesized through various methods. One common method involves the reaction of formaldehyde with ammonium chloride . Another method employs Boc-benzylamine as the starting material and TsOCD3 as the deuterated methylation reagent .Molecular Structure Analysis
The molecular structure of “®-(1,4-Dioxan-2-yl)methanamine hydrochloride” can be represented by the formula CH5N . The 3D structure of this compound can be viewed using specific software .Chemical Reactions Analysis
Methylamine serves as a precursor for the synthesis of numerous other commercially available compounds . It is used as a building block for the synthesis of various organic compounds, including plastics, pharmaceuticals, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-(1,4-Dioxan-2-yl)methanamine hydrochloride” are similar to those of methylamine. Methylamine is a colorless gas with a strong odor similar to rotten fish . It is highly soluble in water and polar organic solvents .Applications De Recherche Scientifique
Environmental Impact and Remediation Efforts
1,4-Dioxane is recognized for its environmental persistence and has been identified as a contaminant of concern, particularly in water supplies. The compound's stability and solubility in water facilitate its widespread presence in groundwater, leading to significant contamination challenges. Research emphasizes the need for innovative remediation technologies beyond conventional adsorption and filtration methods, given the compound's resistance to these treatments. Efforts are directed towards understanding its environmental fate, effective detection strategies, and development of novel removal techniques to mitigate its impact on public health and ecosystems (Godri Pollitt et al., 2019).
Toxicological Profile and Health Implications
The toxicological understanding of 1,4-dioxane highlights its classification as a probable human carcinogen based on animal studies demonstrating liver carcinogenicity across species. This classification underlines the importance of research into its health effects, mechanisms of action, and exposure risks to humans. Current knowledge gaps in human health effects necessitate further studies to establish clear exposure guidelines and risk assessments to protect public health (Godri Pollitt et al., 2019).
Analytical Detection and Monitoring
Advancements in analytical techniques for detecting 1,4-dioxane at low concentrations in environmental samples are critical for monitoring its distribution and assessing remediation efficacy. Research is focused on developing sensitive, accurate, and cost-effective methods for routine monitoring, which is essential for informing public health policies and environmental management strategies (Godri Pollitt et al., 2019).
Safety and Hazards
Methylamine, the base compound of “®-(1,4-Dioxan-2-yl)methanamine hydrochloride”, is considered hazardous. It may form combustible dust concentrations in air and may be corrosive to metals . It is toxic if swallowed and harmful in contact with skin . It causes skin irritation and serious eye irritation, and may cause an allergic skin reaction . It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .
Propriétés
IUPAC Name |
[(2R)-1,4-dioxan-2-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c6-3-5-4-7-1-2-8-5;/h5H,1-4,6H2;1H/t5-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQNAKGJOGYMDZ-NUBCRITNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CO1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(1,4-Dioxan-2-yl)methanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Oxabicyclo[4.1.0]heptane, 3-(fluoromethyl)-](/img/no-structure.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B591734.png)









![{Hydroxy[(2-methyl-2-propanyl)oxy]amino}(oxo)acetic acid](/img/structure/B591753.png)